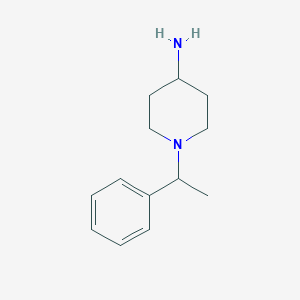

1-(1-Phenylethyl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(1-Phenylethyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Phenylethyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-6,11,13H,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQXDUKLHMLEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution:if the Synthesis Results in a Racemic Mixture of the Final Compound or a Key Intermediate, the Enantiomers Can Be Separated Through Chiral Resolution.

Stereochemical Control and Purity in Downstream Derivatization Reactions

The stereochemistry of 1-(1-phenylethyl)piperidin-4-amine, once established, plays a critical role in subsequent chemical transformations. The pre-existing chiral center(s) can direct the stereochemical outcome of new bond-forming reactions, a phenomenon known as substrate-controlled diastereoselection.

For instance, when the 4-amino group of an enantiomerically pure sample of 1-(1-phenylethyl)piperidin-4-amine is acylated or alkylated, the reaction occurs on a chiral molecule. While this does not typically create a new stereocenter at the nitrogen atom, if the acylating or alkylating agent itself contains prochiral elements, the chiral environment of the piperidine derivative can induce stereoselectivity.

Furthermore, in the synthesis of complex molecules like certain fentanyl analogs, where additional stereocenters are introduced, the initial stereoconfiguration of the piperidine core is paramount. nih.govnih.gov For example, in the synthesis of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), which has three chiral centers, the absolute configurations at the piperidine 3- and 4-positions, as well as the configuration at the phenylethyl 2-carbon, lead to significant differences in biological activity among the eight possible stereoisomers. nih.gov This highlights the necessity of maintaining high stereochemical purity throughout a multi-step synthesis, as even small amounts of an undesired stereoisomer can impact the properties of the final product.

Analytical techniques such as chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are essential tools to verify the enantiomeric and diastereomeric purity of intermediates and final products throughout the synthetic pathway.

Chemical Transformations and Derivatization Strategies of 1 1 Phenylethyl Piperidin 4 Amine

Acylation Reactions of the Piperidin-4-amine Moiety

The secondary amine at the 4-position of the piperidine (B6355638) ring is a key site for acylation reactions, enabling the introduction of a wide range of acyl groups.

The secondary amine of 1-(1-Phenylethyl)piperidin-4-amine readily undergoes N-acylation with various carboxylic acid derivatives, such as acid chlorides and anhydrides. researchgate.netebi.ac.ukncleg.netlgcstandards.comgoogle.com This reaction is a fundamental transformation for the synthesis of amide derivatives. For instance, the reaction with propionyl chloride yields N-[1-(1-phenylethyl)piperidin-4-yl]-N-phenylpropanamide. google.com Similarly, acylation with other acid chlorides or anhydrides, like acetic anhydride, leads to the corresponding N-acetyl derivatives. nist.gov The reaction conditions for these acylations are typically mild, often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

| Acylating Agent | Product | Reference |

| Propionyl chloride | N-[1-(1-phenylethyl)piperidin-4-yl]-N-phenylpropanamide | google.com |

| Acetic anhydride | N-acetyl-1-(1-phenylethyl)piperidin-4-amine | nist.gov |

| Furan-2-carbonyl chloride | N-(1-phenylethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide | ncleg.net |

| Butyryl chloride | N-(1-phenethylpiperidin-4-yl)-N-phenylbutyramide | ncleg.net |

In molecules containing multiple nucleophilic centers, regioselectivity becomes a critical aspect of acylation. For 1-(1-Phenylethyl)piperidin-4-amine, the primary site of acylation is the secondary amine of the piperidine ring due to its higher nucleophilicity compared to the aromatic ring. While the phenylethyl group introduces a chiral center, studies focusing specifically on the stereoselectivity of acylation at the piperidin-4-amine moiety are not extensively detailed in the provided results. However, the synthesis of chiral 2-substituted 4-piperidone (B1582916) building blocks using S-α-phenylethylamine has been shown to afford separable diastereomeric products, suggesting that the chiral auxiliary can influence the stereochemical outcome of subsequent reactions. kcl.ac.uknih.gov Further research would be needed to fully elucidate the stereochemical influence of the 1-phenylethyl group on acylation reactions at the 4-amino position.

The acylation of 1-(1-Phenylethyl)piperidin-4-amine is a key step in the synthesis of a diverse range of 4-anilidopiperidine analogues. researchgate.netncleg.net These analogues are of significant interest in medicinal chemistry. nih.govnih.gov By varying the acylating agent, a library of compounds with different substituents on the anilido nitrogen can be generated. ncleg.net For example, using different acyl chlorides or carboxylic acids in the presence of coupling agents allows for the introduction of various alkyl, aryl, and heterocyclic moieties. researchgate.netnih.gov This strategy has been employed to create new series of 4-anilidopiperidine analogues for biological evaluation. nih.gov

Alkylation Reactions of the Amine Nitrogen and Other Nucleophilic Centers

The secondary amine of 1-(1-Phenylethyl)piperidin-4-amine can also undergo alkylation reactions. However, the tertiary amine within the piperidine ring is also a potential site for quaternization. The regioselectivity of alkylation would depend on the reaction conditions and the nature of the alkylating agent. While specific examples of alkylation on the 4-amino group of this particular compound are not prevalent in the search results, general principles of amine alkylation suggest that direct alkylation is feasible.

Cyclization and Annulation Reactions Involving the Piperidine Core and its Substituents

The piperidine ring and its substituents can participate in cyclization and annulation reactions to form more complex polycyclic structures. For instance, intramolecular reactions can be designed to form fused or spirocyclic systems. The Hegedus cyclization, a palladium-catalyzed reaction, can be used to form indoles from appropriately substituted anilines. nih.gov While not a direct reaction of the title compound, this illustrates a potential strategy for further derivatization. One-pot methods for constructing piperidine and pyrrolidine (B122466) derivatives from halogenated amides have also been developed, showcasing the versatility of the piperidine scaffold in building complex molecules. mdpi.com

Further Functionalization of the Phenylethyl and Phenyl Moieties (e.g., Electrophilic Aromatic Substitution)

The phenyl ring of the phenylethyl group and the phenylamino (B1219803) group are susceptible to electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could introduce additional functional groups onto the aromatic rings. The orientation of the incoming substituent would be directed by the existing groups. For example, the phenylethyl group would likely direct substituents to the ortho and para positions. Such functionalizations can be used to modulate the electronic and steric properties of the molecule, which can be crucial for its biological activity. la.gov For instance, halogenated fentanyl analogues, which can be synthesized from halogenated precursors, have been identified. federalregister.gov

Exploration of 1-(1-Phenylethyl)piperidin-4-amine as a Versatile Synthetic Scaffold for Chemical Building Blocks

The 1-(1-phenylethyl)piperidin-4-amine framework represents a highly valuable and versatile scaffold in synthetic and medicinal chemistry. Its structure is characterized by three key features that enable extensive chemical modification: a six-membered piperidine ring, a reactive secondary amine at the 4-position, and a chiral 1-phenylethyl group attached to the piperidine nitrogen. This unique combination of a conformationally defined heterocyclic core and multiple functionalization points makes it an ideal starting point for the development of diverse chemical building blocks and complex molecular architectures. acs.orgresearchgate.net The presence of a stereocenter in the 1-phenylethyl substituent introduces chirality, allowing for the synthesis of stereochemically enriched compounds, which is crucial for optimizing interactions with biological targets. acs.orgnih.gov

Research has demonstrated that the 1-(1-phenylethyl)piperidine core, primarily through its ketone precursor, 1-(1-phenylethyl)piperidin-4-one (B3167037), can be strategically derivatized to generate a library of novel compounds. These transformations typically target the ketone or the subsequent amine at the C4 position, as well as the piperidine ring itself, to build a wide array of substituted piperidine derivatives.

Synthesis and Derivatization of the Piperidone Precursor

The gateway to this chemical scaffold is often the corresponding ketone, 1-(1-phenylethyl)piperidin-4-one. The synthesis of its enantiomerically pure forms, such as S-1-(1-phenylethyl)piperidin-4-one, has been achieved through methods like the reaction of S-α-phenylethylamine with divinyl ketone precursors. acs.org This chiral piperidone is a robust intermediate that can be elaborated into more complex building blocks.

For instance, the ketone at the 4-position serves as a handle for various chemical transformations. One significant strategy involves its conversion into other functional groups, thereby creating new synthetic intermediates. A notable example is the transformation of the piperidone into aldehyde intermediates. acs.org These aldehydes can then be used in subsequent reactions to produce novel analogues of established drugs, such as donepezil, demonstrating the scaffold's utility in creating building blocks for pharmacologically relevant molecules. acs.org

| Starting Scaffold | Transformation Type | Resulting Building Block | Application / Reference |

| (S)-1-(1-Phenylethyl)piperidin-4-one | Wittig Reaction | Methoxymethylene-based intermediate | Synthesis of Donepezil Analogues acs.org |

| (S)-1-(1-Phenylethyl)piperidin-4-one | Formylation | (S)-1-(1-Phenylethyl)-4-formyl-piperidine | Intermediate for Donepezil Analogues acs.org |

| (S)-1-(1-Phenylethyl)piperidine | Thionation of protected ketone | 8-[(1S)-1-Phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione | Synthesis of complex heterocycles nih.gov |

Functionalization via the 4-Amino Group

The defining feature of the 1-(1-phenylethyl)piperidin-4-amine scaffold is the secondary amine at the 4-position, which is typically installed via reductive amination of the parent piperidone. google.com This amino group is a prime site for derivatization, allowing for the attachment of a wide variety of substituents through N-acylation and N-alkylation reactions.

A prominent example of this strategy is in the synthesis of fentanyl analogues. The specific scaffold, N-phenyl-1-(1-phenylethyl)piperidin-4-amine (the direct precursor to Alpha-methylfentanyl), is created by the reductive amination of 1-(1-phenylethyl)piperidin-4-one with aniline. acs.orgla.gov The resulting secondary amine at the 4-position is then acylated, for example with propionyl chloride, to yield the final propanamide derivative. acs.orgnih.gov This demonstrates a clear pathway where the core scaffold is functionalized to produce a specific, complex target molecule. This modular approach allows for the systematic exploration of structure-activity relationships by varying the acyl group or other substituents.

| Base Scaffold | Reactant | Transformation Type | Final Derivative Example | Reference |

| N-phenyl-1-(1-phenylethyl)piperidin-4-amine | Propionyl chloride | N-Acylation | Alpha-methylfentanyl | acs.orgla.gov |

| N-(4-piperidinyl)propionanilide | N-isopropyl acrylamide | Michael Addition | N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide | nih.gov |

| N-phenyl-1-(2-phenylethyl)piperidin-4-amine | Prop-2-enoyl chloride | N-Acylation | Acrylfentanyl | nih.gov |

The versatility of the 1-(1-phenylethyl)piperidin-4-amine scaffold is evident from its application in creating a range of building blocks. The inherent chirality, coupled with the reactivity of the piperidine ring and its substituents, provides a powerful platform for generating novel and structurally diverse molecules for applications in drug discovery and materials science.

Structural Elucidation and Advanced Analytical Characterization of 1 1 Phenylethyl Piperidin 4 Amine and Its Derivatives

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-(1-phenylethyl)piperidin-4-amine, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for assigning the structure of 1-(1-phenylethyl)piperidin-4-amine. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

While specific spectral data for 1-(1-phenylethyl)piperidin-4-amine is not extensively published in publicly available literature, typical chemical shifts for analogous structures, such as fentanyl and its derivatives, can provide expected ranges. nih.govresearchgate.net For instance, the phenylethyl group would exhibit signals in the aromatic region (around 7.2-7.4 ppm) for the phenyl protons and in the aliphatic region for the ethyl protons. The piperidine (B6355638) ring protons would appear as a series of multiplets in the upfield region of the spectrum. chemicalbook.com

Expected ¹H NMR Chemical Shift Ranges for 1-(1-Phenylethyl)piperidin-4-amine:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Methine-H (benzylic) | 3.00 - 3.50 | Quartet |

| Piperidine-H (axial & equatorial at C2, C6) | 2.50 - 3.00 | Multiplet |

| Piperidine-H (axial & equatorial at C3, C5) | 1.50 - 2.00 | Multiplet |

| Piperidine-H (at C4) | 2.80 - 3.20 | Multiplet |

| Amine-H (NH₂) | Variable (broad singlet) | Broad Singlet |

| Methyl-H (on ethyl group) | 1.30 - 1.50 | Doublet |

Expected ¹³C NMR Chemical Shift Ranges for 1-(1-Phenylethyl)piperidin-4-amine:

| Carbon Type | Expected Chemical Shift (ppm) |

| Phenyl-C (quaternary) | 140 - 145 |

| Phenyl-C (CH) | 125 - 130 |

| Methine-C (benzylic) | 60 - 65 |

| Piperidine-C (C2, C6) | 50 - 55 |

| Piperidine-C (C4) | 48 - 52 |

| Piperidine-C (C3, C5) | 30 - 35 |

| Methyl-C (on ethyl group) | 18 - 22 |

Note: These are estimated values and can be influenced by the solvent and other experimental conditions. Specific assignments require 2D NMR data.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For 1-(1-phenylethyl)piperidin-4-amine, COSY would show correlations between the benzylic methine proton and the methyl protons of the phenylethyl group, as well as among the protons of the piperidine ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is instrumental in assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a C-H bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the benzylic proton to the phenyl carbons and to carbons C2 and C6 of the piperidine ring. youtube.com

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, confirming the atomic connectivity and aiding in the determination of the relative stereochemistry of the chiral center at the benzylic position. science.gov

Illustrative 2D NMR Correlations for 1-(1-Phenylethyl)piperidin-4-amine:

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Connectivity of adjacent protons (e.g., piperidine ring protons). |

| HSQC | ¹H – ¹³C (¹J) | Direct C-H attachments. |

| HMBC | ¹H – ¹³C (²J, ³J) | Connectivity across multiple bonds, identifying molecular fragments and quaternary carbons. |

For fluorinated derivatives of 1-(1-phenylethyl)piperidin-4-amine, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical tool. rsc.org Given fluorine's 100% natural abundance and high sensitivity, ¹⁹F NMR provides distinct signals for each unique fluorine atom in a molecule. The chemical shifts and coupling constants (J-coupling) between fluorine and both proton (¹H) and carbon (¹³C) nuclei offer valuable structural information. rsc.orgamazonaws.com This technique is crucial for confirming the position of fluorine substitution on either the phenyl ring or the piperidine scaffold and can also provide insights into the conformational preferences of the molecule. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of 1-(1-phenylethyl)piperidin-4-amine and for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and thermally stable compounds like 1-(1-phenylethyl)piperidin-4-amine and its derivatives. nih.govtandfonline.com In this technique, the sample is first separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. plos.org

The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) confirms the molecular weight of the compound. uni.lu The fragmentation pattern, which shows the masses of various fragments of the molecule, provides structural clues that help in its identification. nih.govscielo.br For instance, a common fragmentation pathway for similar compounds involves the cleavage of the bond between the piperidine ring and the phenylethyl group, leading to characteristic fragment ions. nih.gov GC-MS is also highly effective for assessing the purity of a sample. nih.gov

Characteristic Mass Fragments in GC-MS of 1-(1-Phenylethyl)piperidin-4-amine:

| Fragment Ion (m/z) | Possible Structure/Origin |

| 218 | Molecular Ion [M]⁺ |

| 105 | [C₈H₉]⁺ (phenylethyl fragment) |

| 114 | [C₆H₁₄N₂]⁺ (piperidin-4-amine fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion from benzyl (B1604629) group) |

Note: The fragmentation pattern can vary depending on the ionization energy and the specific instrumentation used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF-MS) for Complex Mixtures and High-Resolution Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of 1-(1-Phenylethyl)piperidin-4-amine and its derivatives, particularly in complex matrices. nih.gov This method offers high selectivity and sensitivity, enabling the detection and quantification of these compounds at sub-ng/mL concentrations. nih.gov The initial separation of components in a mixture is achieved through liquid chromatography (LC), which is then followed by mass spectrometry for structural identification. nih.gov

High-resolution mass spectrometry (HRMS), especially Quadrupole Time-of-Flight (QTOF-MS), provides exceptional mass accuracy, often within 5 ppm, and high resolution (up to 100,000). reading.ac.uk This capability is crucial for differentiating between compounds with very similar masses and for the confident determination of elemental compositions. reading.ac.uksciex.com QTOF-MS systems allow for the collection of comprehensive high-resolution MS and MS/MS data for every detectable analyte in a sample. sciex.com This is particularly advantageous for identifying unknown metabolites or degradation products of 1-(1-Phenylethyl)piperidin-4-amine. nih.gov The fragmentation patterns observed in the MS/MS spectra provide detailed structural information, aiding in the definitive identification of the molecule and its various substructures. researchgate.net For instance, the fragmentation of related compounds can indicate the presence of specific moieties like the N-phenylethylpiperidine group. researchgate.net

The development of LC-MS/MS methods often involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired separation and sensitivity. nih.govnih.gov

Table 1: Key Parameters in LC-QTOF-MS Analysis

| Parameter | Description | Typical Values/Conditions | Reference |

| Ionization Mode | The method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) in positive mode is common for amine-containing compounds. | nih.gov |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Quadrupole Time-of-Flight (QTOF) provides high resolution and mass accuracy. | sciex.com |

| Collision Energy | The energy applied to induce fragmentation of precursor ions in MS/MS. | Ramped or fixed collision energies (e.g., 20-50 V) are used to generate informative fragment spectra. | nih.gov |

| Mass Range | The range of m/z values scanned by the mass spectrometer. | Typically m/z 50-1200 Da to encompass the parent compound and its expected fragments. | nih.gov |

| Chromatographic Column | The stationary phase used for the separation of analytes. | C18 columns are widely used for reversed-phase chromatography of such compounds. | nih.gov |

Matrix-Assisted Laser Desorption/Ionization (MALDI-Orbitrap-MS) for High-Throughput Screening

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with an Orbitrap mass analyzer (MALDI-Orbitrap-MS) is a powerful tool for high-throughput screening and imaging of 1-(1-Phenylethyl)piperidin-4-amine and its derivatives. nih.govillinois.edu This technique allows for the direct analysis of samples from surfaces, such as tissue sections or arrays of synthesized compounds, with minimal sample preparation. nih.gov

In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte molecules. nih.gov The Orbitrap mass analyzer provides ultra-high resolution (often exceeding 120,000) and excellent mass accuracy (<1 ppm), which is critical for confident molecular formula assignment in complex samples. reading.ac.ukprotocols.io This high resolving power is essential for distinguishing between closely related structures and identifying unknown compounds. protocols.io

MALDI-Orbitrap-MS is particularly well-suited for high-throughput screening applications due to its speed, with analysis times of seconds per sample. illinois.edu This enables the rapid profiling of large libraries of compounds or the mapping of the spatial distribution of a compound and its metabolites in biological tissues (MALDI imaging). nih.govnih.gov

Table 2: Comparison of Mass Spectrometry Techniques

| Feature | LC-MS/MS (QTOF) | MALDI-Orbitrap-MS | Reference |

| Sample Introduction | Liquid chromatography | Solid-state with matrix | nih.govnih.gov |

| Ionization | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | nih.govnih.gov |

| Throughput | Moderate | High | illinois.edu |

| Spatial Information | No (unless coupled with imaging) | Yes (MALDI imaging) | nih.govnih.gov |

| Typical Resolution | High (e.g., 40,000) | Ultra-high (e.g., >120,000) | sciex.comprotocols.io |

| Primary Application | Quantitative and qualitative analysis in complex mixtures | High-throughput screening, imaging mass spectrometry | nih.govillinois.edu |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. americanpharmaceuticalreview.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For a compound like 1-(1-Phenylethyl)piperidin-4-amine, characteristic IR bands would be expected for N-H stretching (from the amine group), C-H stretching (from the alkyl and aromatic parts), and C-N stretching vibrations. nih.gov

Raman spectroscopy, on the other hand, is a light scattering technique. americanpharmaceuticalreview.com It provides complementary information to IR spectroscopy. The selection rules for Raman and IR activity are different, meaning that some vibrations may be strong in one technique and weak or absent in the other. americanpharmaceuticalreview.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental bands to specific molecular motions. ox.ac.ukresearchgate.net

The analysis of the vibrational spectra of related compounds, such as other piperidine derivatives, can provide a basis for interpreting the spectrum of 1-(1-Phenylethyl)piperidin-4-amine. researchgate.netresearchgate.net For example, the N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. nih.gov

X-ray Crystallography and Solid-State Analysis

Determination of Absolute Configuration and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including its absolute configuration and preferred conformation. nih.gov For a chiral molecule like 1-(1-Phenylethyl)piperidin-4-amine, single-crystal X-ray diffraction (SCXRD) can unambiguously establish the spatial orientation of the substituents around the chiral center.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. nih.gov This provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the phenylethyl and amine substituents. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides insights into the intermolecular interactions that stabilize the solid-state structure, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov

For 1-(1-Phenylethyl)piperidin-4-amine, the primary amine group can act as a hydrogen bond donor, while the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. These hydrogen bonds play a crucial role in directing the assembly of the molecules in the crystal. nih.gov The aromatic phenyl ring can also participate in π-π stacking interactions with neighboring molecules. nih.gov Understanding these interactions is important as they can influence the physical properties of the solid material, such as its melting point and solubility.

Advanced Chromatographic Methods for Isomer Separation and Purity Assessment

The presence of stereoisomers and positional isomers necessitates the use of advanced chromatographic techniques for their separation and for the accurate assessment of the purity of 1-(1-Phenylethyl)piperidin-4-amine.

High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. unige.ch For the separation of enantiomers (chiral separation), specialized chiral stationary phases (CSPs) are employed. mdpi.comunife.it These CSPs, often based on polysaccharides like cellulose (B213188) or amylose, create a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. mdpi.com The choice of mobile phase and other chromatographic conditions is critical for achieving optimal resolution. unife.it

For positional isomers, which may have very similar physicochemical properties, high-efficiency chromatographic columns, such as those packed with sub-2 µm particles (UHPLC), are often required to achieve baseline separation. nih.govunige.ch The development of such methods may involve screening different column chemistries and mobile phase compositions to find the optimal conditions. nih.govcore.ac.uk The purity of a sample can then be determined by integrating the peak areas of the main component and any impurities in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is a critical step in the analysis of chiral molecules. Chiral HPLC is a powerful technique for separating enantiomers, allowing for their individual quantification. The separation is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).

For amines like 1-(1-Phenylethyl)piperidin-4-amine, which contains two chiral centers (one on the phenylethyl group and one potentially at the 4-position of the piperidine ring, depending on substitution), the separation of diastereomers and enantiomers is essential. The primary amine of the 1-phenylethylamine (B125046) moiety and the secondary amine within the piperidine ring are key functional groups that interact with the CSP.

Several types of CSPs are effective for the resolution of chiral amines and their derivatives. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability. These CSPs, often coated or immobilized on a silica (B1680970) support, can separate a wide range of racemates through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. For instance, Chiralpak® and Chiralcel® columns are well-established for such separations.

In some cases, pre-column derivatization is employed to enhance the chromatographic properties and detectability of the analytes. Chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred to avoid potential kinetic resolution or racemization during the derivatization step.

The mobile phase composition is another critical parameter in optimizing the chiral separation. A mixture of a non-polar solvent, such as hexane (B92381) or heptane, with a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol, is common. Small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), are often added to the mobile phase to improve peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support and ensuring the analyte is in a single ionic form.

Research on the chiral separation of similar structures, such as 1-phenylethylamine and various piperidine derivatives, provides a strong basis for developing a method for 1-(1-phenylethyl)piperidin-4-amine. For example, a method for estimating the enantiomeric purity of (R)-piperidin-3-amine involved pre-column derivatization with p-toluenesulfonyl chloride followed by analysis on a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine in ethanol. nih.gov This approach introduces a chromophore for UV detection and allows for effective chiral resolution.

Table 1: Illustrative Chiral HPLC Method Parameters for the Analysis of Chiral Amines

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in mobile phase |

This table presents a hypothetical but representative set of conditions based on established methods for similar compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. These enhancements are primarily due to the use of columns packed with sub-2 µm particles, which leads to higher separation efficiency. However, the smaller particle size necessitates the use of instrumentation capable of delivering the mobile phase at much higher pressures.

The application of UHPLC to the analysis of 1-(1-phenylethyl)piperidin-4-amine and its derivatives can offer several advantages. The increased resolution is particularly beneficial for complex samples containing multiple stereoisomers or impurities. The higher peak capacities of UHPLC columns allow for the separation of closely eluting compounds that might co-elute in an HPLC system.

Furthermore, the faster analysis times achievable with UHPLC are highly advantageous for high-throughput screening applications, such as in the analysis of combinatorial libraries of derivatives or in quality control environments where rapid sample turnaround is required. A typical HPLC analysis that might take 15-30 minutes can often be completed in under 5 minutes using UHPLC, without sacrificing, and often improving, the quality of the separation.

The principles of method development for UHPLC are similar to those for HPLC, with considerations for the column chemistry, mobile phase composition, and temperature. However, the higher pressures and smaller column volumes in UHPLC systems require careful attention to system dispersion to maintain the high efficiency gained from the small particle columns.

For the chiral analysis of 1-(1-phenylethyl)piperidin-4-amine, UHPLC can be coupled with chiral stationary phases packed with sub-2 µm particles. This combination allows for very fast and highly efficient enantiomeric separations. The improved sensitivity of UHPLC is also beneficial for the detection of trace-level enantiomeric impurities.

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

| Parameter | Conventional HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150 mm | 2.1 x 50-100 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Pressure | 100-200 bar | 400-1000 bar |

| Analysis Time | 10-30 min | 1-5 min |

| Resolution | Good | Excellent |

| Sensitivity | Standard | High |

This table illustrates the general differences and advantages of UHPLC over traditional HPLC, which are directly applicable to the analysis of the target compound.

Computational Chemistry and Theoretical Studies on 1 1 Phenylethyl Piperidin 4 Amine

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

Molecular mechanics and quantum chemical calculations are employed to determine the relative stabilities of these conformers. nih.gov Generally, large substituents on the piperidine ring favor an equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens of the ring. osi.lv Therefore, it is predicted that the most stable conformer of 1-(1-Phenylethyl)piperidin-4-amine will feature the bulky 1-phenylethyl group in an equatorial orientation. The 4-amino group is smaller and its conformational preference can be more nuanced, though an equatorial orientation is also typically favored. nih.gov

In addition to the classic chair conformers, some substituted piperidin-4-ones have been shown to exhibit twist-boat conformations, particularly when substituents at the nitrogen atom can engage in conjugation. osti.gov While less common for simple N-alkyl piperidines, a comprehensive conformational search would typically evaluate these alternative ring geometries to ensure the global minimum energy structure is identified. The final predicted equilibrium is a Boltzmann-weighted average of all stable conformers.

Table 1: Predicted Stable Conformers and Key Geometric Parameters This interactive table summarizes the predicted relative energies and key dihedral angles for the principal chair conformers of 1-(1-Phenylethyl)piperidin-4-amine. Note: Values are illustrative, based on typical findings for similar N-substituted piperidines.

| Conformer | N1-Substituent | C4-Substituent | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|---|

| Chair 1 (eq, eq) | Equatorial | Equatorial | 0.00 (Most Stable) | C6-N1-C2-C3 ≈ 55 |

| Chair 2 (eq, ax) | Equatorial | Axial | ~0.5 - 1.0 | C6-N1-C2-C3 ≈ 55 |

| Chair 3 (ax, eq) | Axial | Equatorial | > 2.5 (High Steric Strain) | C6-N1-C2-C3 ≈ 55 |

| Chair 4 (ax, ax) | Axial | Axial | > 3.0 (High Steric Strain) | C6-N1-C2-C3 ≈ 55 |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can provide detailed information about electron distribution, molecular orbitals, and related properties. Common functional and basis set combinations for molecules of this type include B3LYP/6-311++G(d,p). semanticscholar.orgbohrium.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. chemjournal.kzekb.eg For 1-(1-Phenylethyl)piperidin-4-amine, the HOMO is expected to be localized on the nitrogen atoms and the electron-rich phenyl ring, indicating these are the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the lone pairs of the nitrogen atoms are predicted to be the most negative regions, making them susceptible to protonation and electrophilic attack.

Table 2: Calculated Electronic Properties via DFT This interactive table presents typical electronic properties calculated for piperidine derivatives using DFT methods. Values are representative and serve to illustrate the types of data generated.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ 0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 1.5 - 2.5 D | Polarity and solubility |

| Mulliken Charge on N1 | ~ -0.4 e | Nucleophilic character of piperidine N |

| Mulliken Charge on N4 | ~ -0.6 e | Nucleophilic character of amine N |

Elucidation of Reaction Mechanisms via Computational Methods (e.g., transition state analysis)

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For 1-(1-Phenylethyl)piperidin-4-amine, several reactions are of chemical interest, such as the N-alkylation or N-acylation of the 4-amino group. researchgate.net A computational study of such a reaction would involve:

Geometry Optimization: Calculating the minimum energy structures of the reactants (e.g., the piperidine and an alkyl halide) and the final product.

Transition State Search: Locating the first-order saddle point on the potential energy surface that connects the reactants and products. This is the transition state structure.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Following: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the desired reactants and products.

These calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. rsc.org For example, in an SN2 alkylation at the 4-amino nitrogen, computations could model the approach of the electrophile and the departure of the leaving group, providing the activation energy for this key step. odu.eduresearchgate.net

Table 3: Hypothetical Transition State Analysis for N-Acylation This interactive table shows representative data from a computational study of the N-acylation of the 4-amino group, a plausible reaction pathway.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Imaginary Frequency (cm⁻¹) | Description |

|---|---|---|---|---|

| 1 | Reactants (Amine + Acetyl Chloride) | 0.0 | N/A | Separated molecules |

| 2 | Transition State (TS1) | +15.2 | -450 | C-N bond formation |

| 3 | Tetrahedral Intermediate | -5.8 | N/A | C-N bond formed |

| 4 | Transition State (TS2) | +8.5 | -210 | Cl⁻ departure |

| 5 | Products (Amide + HCl) | -12.1 | N/A | Final products |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Comparing the predicted spectra for different low-energy conformers with experimental data can help confirm the dominant conformation in solution. bohrium.com

Vibrational Spectroscopy: The harmonic vibrational frequencies and intensities for infrared (IR) and Raman spectra can also be computed. arxiv.org These calculations are performed after geometry optimization. The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. mdpi.com A Potential Energy Distribution (PED) analysis can be performed to assign specific vibrational modes, such as N-H stretches, C-H stretches of the aromatic and aliphatic parts, and piperidine ring deformations, to the calculated frequencies. semanticscholar.org

Table 4: Predicted ¹³C NMR Chemical Shifts This interactive table provides a representative prediction of ¹³C NMR chemical shifts for key carbon atoms in 1-(1-Phenylethyl)piperidin-4-amine, based on DFT/GIAO calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| Piperidine C4 | ~ 48-52 | Bearing the amino group |

| Piperidine C2, C6 | ~ 53-57 | Adjacent to N1 |

| Piperidine C3, C5 | ~ 28-32 | Beta to N1 |

| Ethyl CH | ~ 60-65 | Benzylic carbon |

| Ethyl CH₃ | ~ 18-22 | Methyl group |

| Phenyl C (ipso) | ~ 140-145 | Attached to ethyl group |

| Phenyl C (ortho, meta) | ~ 127-129 | Aromatic |

| Phenyl C (para) | ~ 125-127 | Aromatic |

Studies of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of 1-(1-Phenylethyl)piperidin-4-amine interact with each other and with solvent molecules governs its solid-state properties (e.g., crystal packing) and solution behavior. Computational methods are used to analyze these non-covalent interactions.

The primary amine at the C4 position can act as both a hydrogen bond donor (N-H) and acceptor (N lone pair), while the piperidine nitrogen (N1) is a hydrogen bond acceptor. These interactions are expected to be dominant forces in the formation of supramolecular structures. rsc.org Computational studies can quantify the strength of these hydrogen bonds and predict the most favorable geometries. mdpi.com

Table 5: Summary of Potential Intermolecular Interactions This interactive table outlines the types of non-covalent interactions expected to be significant for 1-(1-Phenylethyl)piperidin-4-amine and their typical characteristics.

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kcal/mol) | Significance |

|---|---|---|---|

| N-H···N Hydrogen Bond | N4-H (donor) to N1 or N4 (acceptor) | 3 - 7 | Strong directional interaction, key to crystal packing |

| C-H···π Interaction | Aliphatic C-H (donor) to Phenyl ring (acceptor) | 0.5 - 2.5 | Contributes to packing and conformational stability |

| π-π Stacking | Phenyl ring to Phenyl ring | 1 - 3 | Face-to-face or offset stacking of aromatic rings |

| Van der Waals Forces | All atoms | < 1 | General, non-directional attractive forces |

Stereochemical Aspects of 1 1 Phenylethyl Piperidin 4 Amine Chemistry

Diastereoselective Synthesis of the Piperidine (B6355638) Ring and its Substituents

While the primary chiral center is on the N-substituent, the synthesis of the piperidine ring itself, especially when additional substituents are present, requires careful control of diastereoselectivity. The piperidine ring adopts a chair-like conformation, and substituents can occupy either axial or equatorial positions. nih.gov For a disubstituted piperidine like 1,4-disubstituted 1-(1-phenylethyl)piperidin-4-amine, the relationship between the substituents is typically described as cis or trans, leading to diastereomers.

Several strategies have been developed for the diastereoselective synthesis of substituted piperidines, which could be applied to create specific isomers of 1-(1-phenylethyl)piperidin-4-amine derivatives. acs.orgacs.orgnih.gov

Key Diastereoselective Strategies:

| Synthetic Method | Description | Stereochemical Outcome | Reference |

| Catalytic Hydrogenation | Reduction of a substituted pyridine precursor. The stereochemical outcome can be influenced by the catalyst, solvent, and existing substituents that direct the approach of hydrogen. | Often yields the cis-isomer as the thermodynamically more stable product. | rsc.orgyoutube.com |

| Cyclization Reactions | Intramolecular cyclization of an acyclic precursor. The stereochemistry can be controlled by the geometry of the precursor and the reaction conditions. Iron-catalyzed methods have shown high diastereoselectivity. | Can be tuned to favor either cis or trans isomers depending on the mechanism (e.g., thermodynamic vs. kinetic control). | acs.org |

| Diastereoselective Epoxidation | Epoxidation of a tetrahydropyridine intermediate followed by regioselective ring-opening can introduce substituents with high diastereoselectivity. | The facial selectivity of the epoxidation is directed by existing groups on the ring. | acs.org |

| Lithiation/Trapping | Diastereoselective deprotonation of an N-Boc protected piperidine followed by trapping with an electrophile. | Can provide access to specific trans-isomers that may be difficult to obtain via other methods. | rsc.org |

In the synthesis of 1-(1-phenylethyl)piperidin-4-amine, a common route involves the reductive amination of N-(1-phenylethyl)piperidin-4-one. While this specific reaction does not create a new stereocenter on the piperidine ring itself, the principles of diastereoselection become critical if the piperidine-4-one precursor is already substituted at other positions (e.g., the 3-position). nih.govacs.org The chiral 1-phenylethyl group can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at other sites on the piperidine ring.

Enantioselective Access to 1-(1-Phenylethyl)piperidin-4-amine and its Enantiomeric Derivatives

Obtaining enantiomerically pure forms of 1-(1-phenylethyl)piperidin-4-amine is essential for studying the specific properties of each enantiomer and for the synthesis of single-enantiomer downstream products. There are two primary approaches to achieve this: asymmetric synthesis and chiral resolution.

Role in Advanced Organic Synthesis and Materials Science

1-(1-Phenylethyl)piperidin-4-amine as a Building Block for the Synthesis of Complex Organic Molecules

The core structure of 1-substituted-4-aminopiperidine serves as a fundamental building block in the synthesis of more elaborate chemical entities. While direct synthetic applications of 1-(1-phenylethyl)piperidin-4-amine are not extensively detailed in available literature, the utility of closely related analogues underscores the importance of this scaffold. A prominent example is the synthesis of fentanyl and its derivatives, which rely on the N-phenethylpiperidine core. The synthesis typically starts from a precursor like 1-(2-phenethyl)-4-piperidone (NPP), which is then converted to 4-anilino-N-phenethylpiperidine (4-ANPP), a direct precursor to fentanyl. This highlights how the 1-phenylethylpiperidine framework is a key component for accessing complex and biologically active molecules.

The versatility of this scaffold is further demonstrated in the synthesis of various fentanyl analogues, starting from a common precursor, N-(4-piperidinyl)propionanilide. By introducing different substituents at the 1-position of the piperidine (B6355638) ring, a library of compounds can be generated, each with potentially unique properties.

Table 1: Synthesis of Fentanyl Analogues from a Common Piperidine Precursor This interactive table showcases the yields of various fentanyl analogues synthesized from N-(4-piperidinyl)propionanilide, illustrating the utility of the piperidine scaffold as a versatile building block.

| Product | N-Substituent Group | Yield (%) |

|---|---|---|

| Fentanyl | Phenethyl | 78 |

| Analogue 2 | p-Fluorophenethyl | 75 |

| Analogue 5 | Phenylpropyl | 72 |

| Analogue 6 | p-Fluorophenylpropyl | 70 |

Furthermore, the piperidine framework is integral to the creation of complex spiropiperidine derivatives. These compounds, where the piperidine ring is part of a spirocyclic system, are of significant interest in medicinal chemistry. Synthetic routes often involve the multi-step construction and subsequent functionalization of the piperidine ring to yield intricate three-dimensional structures, such as trace-amine-associated receptor 1 (TAAR1) agonists and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors.

Applications in Ligand Design for Catalysis (e.g., Asymmetric Catalysis)

While specific applications of 1-(1-phenylethyl)piperidin-4-amine in catalysis are not widely documented, the chiral piperidine scaffold is a valuable platform for designing specialized ligands. The inherent chirality of the 1-phenylethyl group makes this compound and its derivatives attractive candidates for use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

The design of ligands often involves modifying the core piperidine structure to optimize its interaction with a metal center. For instance, related building blocks like 4-Hydroxy-1-(2-phenylethyl)piperidine are used to synthesize ligands for specific biological targets such as the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma non-opioid intracellular receptor 1 (σ1 receptor). Research into novel σ1 receptor ligands has utilized a 4-(2-aminoethyl)piperidine scaffold, demonstrating that modifications to both the N-substituent and the side chain at the 4-position are crucial for achieving high affinity and selectivity. Although not catalysis in the traditional sense, these examples of receptor-ligand interactions highlight the principle of molecular recognition driven by the piperidine scaffold, a concept central to the design of

Chemical Stability and Degradation Pathways of 1 1 Phenylethyl Piperidin 4 Amine

Investigation of Acid-Catalyzed Degradation and Hydrolysis Reactions

The presence of two basic nitrogen atoms—the tertiary amine in the piperidine (B6355638) ring and the primary amine at the 4-position—renders 1-(1-phenylethyl)piperidin-4-amine susceptible to reactions in acidic conditions. While specific hydrolysis data for this compound is limited, general principles of amine chemistry and data from related compounds suggest potential degradation pathways.

In a strongly acidic aqueous medium, both nitrogen atoms can be protonated. This protonation increases the compound's solubility in water but can also initiate degradation. While the C-N bonds of the piperidine ring are generally stable to hydrolysis, extreme conditions of acid and temperature could promote ring-opening reactions, although this is typically a high-energy process.

A more plausible acid-catalyzed degradation pathway is N-dealkylation. The bond between the piperidine nitrogen and the benzylic carbon of the 1-phenylethyl group can be susceptible to cleavage under acidic conditions, particularly in the presence of nucleophiles. This reaction, known as the Von Braun reaction when using reagents like cyanogen (B1215507) bromide, can also occur under certain hydrolytic conditions, leading to the formation of 4-aminopiperidine (B84694) and 1-phenylethanol (B42297) or styrene. Studies on the acid-catalyzed hydrolysis of more complex opioids have shown that significant loss of parent analyte and conversion to other forms can occur, highlighting the potential for instability of amine-containing compounds in acidic environments nih.gov.

Table 1: Potential Acid-Catalyzed Degradation Products

| Degradation Product | Chemical Formula | Formation Pathway |

|---|---|---|

| 4-Aminopiperidine | C₅H₁₂N₂ | N-dealkylation (cleavage of the N-phenylethyl bond) |

| 1-Phenylethanol | C₈H₁₀O | Hydrolysis of the cleaved 1-phenylethyl group |

Oxidative Stability Studies and Identification of Oxidation Products

The oxidative stability of 1-(1-phenylethyl)piperidin-4-amine is expected to be limited due to several reactive sites within the molecule. The tertiary amine of the piperidine ring, the primary amino group, and particularly the benzylic C-H bond of the 1-phenylethyl group are all susceptible to oxidation.

The most likely point of oxidative attack is the benzylic carbon. Benzylic positions are inherently prone to oxidation due to the stability of the resulting benzylic radical or cation intermediate nih.gov. Oxidation at this site would lead to N-dealkylation, yielding 4-aminopiperidine and acetophenone. This pathway represents a key difference from the 2-phenylethyl isomer (4-ANPP), where no such benzylic hydrogen exists.

Other potential oxidative pathways include:

N-Oxidation: The tertiary piperidine nitrogen can be oxidized to form an N-oxide, a common metabolic and chemical degradation pathway for tertiary amines.

Piperidine Ring Oxidation: Oxidation can occur on the carbon atoms adjacent (alpha) to the piperidine nitrogen, forming a carbinolamine intermediate nih.gov. This intermediate is often unstable and can lead to ring-opening, generating various amino-aldehyde or amino-acid derivatives nih.govnih.gov.

Aromatic Hydroxylation: The phenyl ring can undergo oxidation to form phenolic derivatives, although this typically requires stronger oxidizing conditions nih.gov.

Common oxidizing agents like potassium permanganate, chromium trioxide, or even atmospheric oxygen over prolonged periods can initiate these reactions .

Table 2: Potential Oxidation Products

| Oxidation Product | Chemical Formula | Formation Pathway |

|---|---|---|

| 4-Aminopiperidine | C₅H₁₂N₂ | Oxidative N-dealkylation |

| Acetophenone | C₈H₈O | Oxidative N-dealkylation |

| 1-(1-Phenylethyl)piperidin-4-amine N-oxide | C₁₃H₂₀N₂O | Oxidation of the piperidine nitrogen |

| 1-(1-Phenylethyl)-4-oxopiperidine | C₁₃H₁₇NO | Oxidation of the 4-amino group to a ketone |

Thermal Degradation Mechanisms

The thermal stability of piperidine and its derivatives is generally considered high. Studies on related heterocyclic amines like piperazine (B1678402) show that they can be stable at temperatures up to 135-150°C, but degradation rates increase significantly at higher temperatures ebi.ac.uk. The degradation often follows first-order kinetics and can be influenced by the presence of other substances, such as carbon dioxide ebi.ac.uk.

For 1-(1-phenylethyl)piperidin-4-amine, thermal degradation would likely involve N-dealkylation as a primary pathway, especially at elevated temperatures. The bond between the nitrogen and the benzylic carbon is the most probable site of thermal cleavage, which would result in the formation of 4-aminopiperidine and styrene.

Another potential mechanism, observed in the thermal degradation of other amines, is intermolecular reaction, where two molecules react to form larger dimeric or oligomeric impurities. However, specific studies detailing the thermal degradation products of 1-(1-phenylethyl)piperidin-4-amine are not available. A forced degradation study on the related compound fentanyl HCl showed that heating led to the volatilization of impurities but had little permanent effect on the bulk powder, suggesting a degree of thermal stability okstate.edu.

Impurity Profiling and Control in Synthetic Processes (focused on chemical pathways and product structures)

Impurities in a final product can originate from starting materials, reagents, or side reactions during the synthesis. Understanding the synthetic route is key to predicting and controlling the impurity profile google.com. A plausible synthesis for 1-(1-phenylethyl)piperidin-4-amine involves one of two main pathways:

Alkylation of 4-Aminopiperidine: Reacting 4-aminopiperidine (or a protected version) with a 1-phenylethyl halide (e.g., 1-bromo-1-phenylethane) in the presence of a base.

Reductive Amination: Reacting 1-(1-phenylethyl)piperidin-4-one (B3167037) with ammonia (B1221849) or a protected amine source, followed by reduction. A more common variant in related syntheses is the reductive amination of a piperidone with an amine google.com.

Based on the alkylation route, several process-related impurities could arise:

Unreacted Starting Materials: Residual 4-aminopiperidine and 1-phenylethyl halide.

Over-alkylation Products: Reaction of the primary amino group at the 4-position with the 1-phenylethyl halide, leading to a di-substituted impurity.

Elimination Byproduct: The 1-phenylethyl halide can undergo elimination in the presence of a base to form styrene.

Positional Isomers: If the starting alkyl halide contains isomeric impurities (e.g., 2-phenylethyl bromide), the corresponding isomeric final product, 1-(2-phenylethyl)piperidin-4-amine, could be formed.

Controlling these impurities involves optimizing reaction conditions (temperature, stoichiometry, choice of base) and implementing effective purification steps such as crystallization or chromatography.

Table 3: Potential Synthetic Impurities and Byproducts (Alkylation Route)

| Impurity/Byproduct | Chemical Formula | Source/Formation Pathway |

|---|---|---|

| 4-Aminopiperidine | C₅H₁₂N₂ | Unreacted starting material |

| Styrene | C₈H₈ | Elimination side reaction of 1-phenylethyl halide |

| N¹,N¹-bis(1-phenylethyl)piperidine-1,4-diamine | C₂₁H₃₀N₂ | Over-alkylation at the 4-amino position |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Phenylethyl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions (e.g., NaH or K₂CO₃). Solvents like ethanol or acetonitrile are used, with reaction temperatures between 60–80°C. Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography. Purity can be confirmed using HPLC or NMR .

Q. How can reverse-phase HPLC be applied to analyze 1-(1-Phenylethyl)piperidin-4-amine, and what mobile phase conditions are recommended?

- Methodological Answer : Use a Newcrom R1 HPLC column with a mobile phase of acetonitrile/water containing 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Typical flow rates range from 1.0–1.5 mL/min, with UV detection at 210–254 nm. Retention times vary based on substituents (e.g., methoxy groups delay elution) .

Q. What structural features distinguish 1-(1-Phenylethyl)piperidin-4-amine from related piperidine derivatives, and how do these impact reactivity?

- Methodological Answer : The phenylethyl group enhances lipophilicity and π-π stacking potential compared to simpler alkyl or aryl substituents. This affects solubility in polar solvents and binding affinity in biological assays. Comparative studies with analogs (e.g., 1-benzylpiperidin-4-amine) reveal differences in oxidation/reduction kinetics and pharmacological profiles .

Q. What safety protocols are essential when handling 1-(1-Phenylethyl)piperidin-4-amine in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store at –20°C in airtight containers. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 1-(1-Phenylethyl)piperidin-4-amine derivatives?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Validate activity via orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Use high-purity standards (≥98%, confirmed by HPLC) and control for batch-to-batch variability .

Q. What strategies are effective for modifying the piperidine core to enhance target selectivity in neurological studies?

- Methodological Answer : Introduce substituents at the 4-amino position (e.g., methoxy or nitro groups) to modulate steric and electronic effects. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with receptors like σ-1 or opioid receptors. Synthesize analogs via reductive amination or Mannich reactions and screen using in vitro binding assays .

Q. How do impurities in 1-(1-Phenylethyl)piperidin-4-amine affect pharmacological data, and what analytical methods detect them?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., N-phenylpiperidin-4-amine) or oxidation byproducts. Use LC-MS with electrospray ionization (ESI+) for trace detection. Quantify impurities via calibration curves and ensure <0.5% levels for reliable bioactivity data .

Q. What advanced techniques characterize the stereochemical configuration of 1-(1-Phenylethyl)piperidin-4-amine derivatives?

- Methodological Answer : Employ chiral HPLC with columns like Chiralpak AD-H or use X-ray crystallography for absolute configuration determination. Circular dichroism (CD) spectroscopy can also correlate stereochemistry with optical activity. Synthesize enantiomers via asymmetric catalysis (e.g., using Evans auxiliaries) .

Key Considerations for Researchers

- Structural Analog Screening : Compare analogs like 1-(2-methylphenyl)piperidin-4-one () to assess substituent effects on bioactivity.

- Toxicology Gaps : Physiological impacts of long-term exposure remain unstudied; prioritize in vitro toxicity assays (e.g., hepatocyte viability) .

- Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and pharmacology to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.